molecular formula C8H8N4O B15174406 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

Cat. No.: B15174406
M. Wt: 176.18 g/mol
InChI Key: FUBQFYUKROMDDL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide is a heterocyclic compound with the molecular formula C8H8N4O It is a derivative of pyridine and pyrrole, featuring a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as Janus kinase 3 (JAK3) by binding to the active site and blocking substrate access. This inhibition can modulate various signaling pathways, leading to therapeutic effects in diseases like cancer and autoimmune disorders .

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide

Comparison: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and biological activity compared to its analogs. For example, while 1H-pyrrolo[2,3-b]pyridine-5-carboxamide is primarily studied for its role as an immunomodulator, the carbohydrazide derivative is explored for its broader range of chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

InChI

InChI=1S/C8H8N4O/c9-12-8(13)6-3-5-1-2-10-7(5)11-4-6/h1-4H,9H2,(H,10,11)(H,12,13)

InChI Key

FUBQFYUKROMDDL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)NN

Origin of Product

United States

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